Anthraquinone-d8

Mass Spectrometry Isotopic Purity Internal Standard

Quantify anthraquinone with absolute confidence. This perdeuterated isotopologue eliminates the isotopic envelope overlap and matrix-induced ionization variability that plague d4 analogs or unlabeled surrogates. - M+8 baseline-resolved mass shift ensures unambiguous detection. - ≥98 atom % D isotopic purity; near-identical extraction efficiency to the native analyte. - Validated SID assays report 84-98% recovery and <10% RSD in complex food matrices. Global shipping available. Bulk packaging and custom synthesis inquiries are welcome.

Molecular Formula C14H8O2
Molecular Weight 216.26 g/mol
CAS No. 10439-39-1
Cat. No. B146243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthraquinone-d8
CAS10439-39-1
Synonyms9,10-Anthracenedione-1,2,3,4,5,6,7,8-D8;  9,10-Anthraquinone-D8
Molecular FormulaC14H8O2
Molecular Weight216.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C14H8O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
InChIKeyRZVHIXYEVGDQDX-PGRXLJNUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.05 g / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthraquinone-d8: Perdeuterated Internal Standard


Anthraquinone-d8 is the perdeuterated isotopologue of anthraquinone, in which all eight aromatic hydrogen atoms have been substituted with deuterium . This stable isotope-labeled compound is employed extensively as an internal standard in mass spectrometry-based analytical workflows, leveraging its virtually identical physicochemical behavior to the native analyte while providing a distinct mass shift for unambiguous detection and quantitation [1]. Its primary applications lie in environmental monitoring, food safety analysis, and the study of reaction mechanisms where precise quantitation in the presence of complex matrices is required.

Workflow
Mass spectrometry-based quantitation (LC-MS/MS, GC-MS/MS)
Selection
Perdeuterated ISTD with M+8 mass shift and high isotopic enrichment
Use Context
Environmental monitoring, food safety analysis, reaction mechanism studies

Why Unlabeled Analogs Cannot Replace Anthraquinone-d8


The analytical utility of Anthraquinone-d8 is not merely conferred by the presence of deuterium, but by the degree and uniformity of its isotopic labeling. Incomplete or partially deuterated analogs (e.g., anthraquinone-d4) introduce isotopic envelope overlap with the target analyte, thereby compromising the precision of stable isotope dilution assays . Furthermore, the use of unlabeled anthraquinone as a surrogate internal standard fails to compensate for matrix-induced ionization suppression or enhancement in LC-MS/MS, leading to inaccurate quantitation and poor reproducibility [1]. The perdeuterated nature of Anthraquinone-d8 ensures a baseline-resolved mass shift (M+8) and near-identical extraction efficiency, eliminating these sources of error and enabling validated methods with high recovery and low relative standard deviation.

Risk 1 Partially deuterated analogs (e.g., d4) introduce isotopic envelope overlap, which may compromise stable isotope dilution assay precision.
Risk 2 Unlabeled anthraquinone cannot correct for matrix-induced ion suppression or enhancement, leading to biased quantitation and poor reproducibility.

Comparative Evidence: Anthraquinone-d8 vs. Analogs


Isotopic Purity and Baseline Mass Shift

Anthraquinone-d8 provides a baseline-resolved mass shift of +8 Da relative to unlabeled anthraquinone, enabling its use as an internal standard without isotopic interference . This mass shift is predicated on a certified isotopic enrichment of ≥98 atom % D , which ensures that the isotopic cluster of the internal standard does not overlap with the molecular ion region of the native analyte, a requirement for accurate stable isotope dilution mass spectrometry.

Isotopic Purity & Mass Shift
Supplier attribute
≥98 atom % D; M+8 shift vs. Unlabeled (natural abundance)
Supports baseline-resolved quantitation without isotopic interference
Certified by vendor; verify enrichment for critical applications
Mass Spectrometry Isotopic Purity Internal Standard

Enhanced Quantitative Accuracy in SIDA-GC-MS/MS

In a validated stable isotope dilution assay-gas chromatography-tandem mass spectrometry (SIDA-GC-MS/MS) method for the determination of anthraquinone residues in tea, the addition of Anthraquinone-d8 as an internal standard achieved average recoveries ranging from 84.2% to 98.1% across spiked levels of 0.02, 0.04, and 0.08 mg kg⁻¹ [1]. The method demonstrated high precision with relative standard deviations (RSD) below 9.7% and a limit of quantitation (LOQ) of 0.02 mg kg⁻¹, calculated as 10 times the standard deviation [1].

SIDA-GC-MS/MS Accuracy
Cross-study comparable
Recovery 84.2–98.1%; RSD <9.7%; LOQ 0.02 mg kg⁻¹
Indicates effective matrix-effect correction in tea matrices
Tea sample data; method context: SIDA-GC-MS/MS
Stable Isotope Dilution Assay GC-MS/MS Matrix Effect Correction

NMR Spectral Simplification by Perdeuteration

Perdeuteration of Anthraquinone-d8 results in the complete absence of proton signals in ¹H NMR spectra, thereby eliminating interference from the solvent or analyte protons in complex mixtures [1]. This contrasts starkly with unlabeled anthraquinone, which exhibits a characteristic multiplet pattern in the aromatic region (δ 7.7-8.3 ppm) that can obscure signals from other components in the sample.

¹H NMR Signal Elimination
Class-level inference
No aromatic proton signals vs. Unlabeled multiplet δ 7.7–8.3 ppm
Simplifies NMR spectra for mixture analysis
Perdeuteration effect; verify solvent and acquisition parameters
NMR Spectroscopy Deuteration Structural Elucidation

High Chemical Purity and Analytical Reproducibility

The Sigma-Aldrich Anthraquinone-d8 product is certified with an assay of 99% (CP, chemically pure) . This high level of chemical purity minimizes the presence of structurally related impurities that could co-elute or produce isobaric interferences in mass spectrometry, a critical factor for maintaining quantitative accuracy. In contrast, lower purity grades (e.g., 95%) may contain up to 5% of unknown impurities, introducing variability and potential bias in analytical measurements .

Chemical Purity
Supplier attribute
99% (CP) vs. ≥95% research grade
Reduces impurity-related interferences in mass spectrometry
Vendor assay; verify if co-eluting impurities are critical
Chemical Purity Analytical Standard Quality Control

Vibrational Fingerprint Differentiation

Density functional theory (DFT) calculations and experimental infrared spectra have established a definitive assignment of fundamental vibrational modes for both 9,10-anthraquinone and its perdeuterated analog [1]. Key IR bands for unlabeled anthraquinone are observed at 3066, 1669, 1588, and 1537 cm⁻¹ [1]. For the perdeuterated compound, characteristic shifts are predicted and observed, providing a unique vibrational fingerprint for material identification and monitoring deuterium exchange reactions.

Vibrational Fingerprint
Cross-study comparable
IR band shifts vs. unlabeled (DFT-assigned modes)
Enables tracer monitoring via IR/Raman spectroscopy
Validate shifts under experimental conditions
Vibrational Spectroscopy IR Spectroscopy DFT Calculation

Anthraquinone-d8: Application Scenarios


Anthraquinone Residue Quantitation in Tea

Anthraquinone-d8 is the internal standard of choice for laboratories developing and validating stable isotope dilution assays for anthraquinone in complex food matrices. As demonstrated by Xie et al. (2020), the method achieves recoveries of 84.2-98.1% and RSDs below 9.7%, meeting stringent regulatory requirements for pesticide residue analysis [1]. Its high isotopic purity (≥98 atom % D) and mass shift (M+8) ensure unambiguous quantitation without interference from the native analyte.

Environmental and Photochemical Degradation Pathways

Researchers investigating the environmental fate of anthraquinone-based dyes or the photodegradation of anthraquinone pollutants benefit from the use of Anthraquinone-d8 as a tracer. Its perdeuterated nature allows for the tracking of specific bonds via vibrational spectroscopy or mass spectrometry, as the unique isotopic fingerprint of the d8 compound can be distinguished from the native unlabeled pool [2]. The high chemical purity (99% CP) minimizes the introduction of confounding impurities in mechanistic studies.

Synthesis of Deuterated Anthraquinone Derivatives

In drug discovery and development, Anthraquinone-d8 serves as a key starting material for the synthesis of perdeuterated anthraquinone derivatives. The presence of eight deuterium atoms provides a substantial mass shift that facilitates the quantitation of metabolites in biological fluids via LC-MS/MS, enabling accurate pharmacokinetic profiling . The enhanced stability of the C-D bond may also impart kinetic isotope effects that can be exploited to modulate metabolic clearance.

NMR Structural Elucidation of Novel Analogs

Synthetic chemists engaged in the preparation of novel anthraquinone derivatives can utilize Anthraquinone-d8 as a spectator compound in NMR experiments. The absence of proton signals in the aromatic region eliminates spectral overlap, allowing for the unambiguous assignment of proton resonances in newly synthesized analogs without interference from the starting material or common impurities [3]. This is particularly valuable in high-throughput reaction optimization and purity assessment.

Application
Selection Property
Validation Focus
Tea residue quantitation
Isotopic purity and M+8 mass shift
Matrix-effect correction and recovery verification
Environmental fate studies
Perdeuterated tracer signature
Mechanistic tracking via vibrational spectroscopy
Synthesis of labeled derivatives
Perdeuterated starting material (8 D)
Metabolite quantitation for PK research
NMR structural elucidation
Absence of ¹H aromatic signals
Spectral overlap reduction in mixture analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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